

solubility and stability of doripenem in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Solubility and Stability of **Doripenem** in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **doripenem**, focusing on its solubility and stability in aqueous solutions. **Doripenem** is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] A thorough understanding of its solubility and stability is critical for the development of safe and effective parenteral dosage forms, as well as for guiding appropriate preparation, storage, and administration in a clinical setting.

Solubility Profile

Doripenem is described as a white to slightly-yellowish off-white crystalline powder.[1][2] Its solubility is a key parameter for its formulation as an intravenous infusion. While generally characterized as moderately soluble in water, specific reported values vary.

Data Presentation: Solubility of **Doripenem**

The following table summarizes the reported solubility of **doripenem** in various solvents.



Solvent	Solubility	Source(s)
Water	3.13 mg/mL	[3][4]
Water	26 mg/mL	[5]
Methanol	Slightly soluble	[1]
Ethanol	Virtually insoluble	[1]
N,N-dimethylformamide	Soluble	[1]
DMSO	36 mg/mL (82.09 mM)	[5]

Note: The discrepancy in reported aqueous solubility values may be attributable to differences in experimental conditions such as temperature, pH, and the specific solid-state form of the **doripenem** used (e.g., monohydrate).[1]

Stability in Aqueous Solutions

The stability of **doripenem** is influenced by several factors, including the composition of the infusion solution, temperature, concentration, and pH. The primary degradation pathway involves the hydrolysis of the β -lactam ring, which renders the molecule microbiologically inactive.[3][6]

Influence of Infusion Fluid, Concentration, and Temperature

Doripenem exhibits greater stability in aqueous solution compared to earlier carbapenems, which allows for administration via extended infusions over four hours or more.[7] Its stability is generally better in 0.9% sodium chloride (normal saline) than in 5% dextrose solutions. Stability decreases as temperature and concentration increase.[8][9]

Data Presentation: Stability of **Doripenem** in Intravenous Infusion Solutions

The following table outlines the stability of **doripenem**, defined as the time to retain at least 90% of the initial concentration.



Infusion Fluid	Concentration	Storage Condition	Stability Time	Source(s)
0.9% Sodium Chloride	5 mg/mL	Room Temperature (~25°C)	12 hours	[10][11][12][13]
0.9% Sodium Chloride	10 mg/mL	Room Temperature (25°C)	24 hours	[8]
0.9% Sodium Chloride	5 mg/mL	Refrigerated (2-8°C)	72 hours	[12][13]
0.9% Sodium Chloride	5 mg/mL	Refrigerated (4°C)	At least 10 days	[8]
0.9% Sodium Chloride	10 mg/mL	Refrigerated (4°C)	At least 7 days	[8]
5% Dextrose	5 mg/mL	Room Temperature (~25°C)	4 hours	[10][12][13]
5% Dextrose	10 mg/mL	Room Temperature (25°C)	16 hours	[8]
5% Dextrose	5 mg/mL	Refrigerated (2-8°C)	24 hours	[12][13]
5% Dextrose	5 mg/mL	Refrigerated (4°C)	At least 10 days	[8]
5% Dextrose	10 mg/mL	Refrigerated (4°C)	At least 7 days	[8]

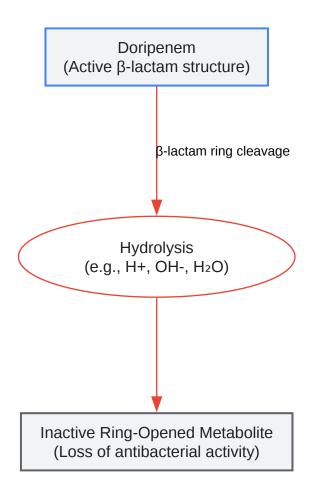
Influence of pH and Degradation Kinetics

Like other β -lactam antibiotics, **doripenem**'s stability is highly pH-dependent. It undergoes degradation under acidic, basic, oxidative, and thermal stress conditions.[14][15] Kinetic



studies show a pH-rate profile where degradation is catalyzed by both hydrogen and hydroxide ions, with the point of maximum stability typically occurring in the weakly acidic pH range of 4.5 to 5.5, which is the pH range of the infusion solution.[12][16]

Forced degradation studies have shown that thermal degradation follows first-order kinetics, while oxidative degradation follows second-order kinetics.[6] The primary degradation mechanism is the hydrolytic cleavage of the β-lactam ring.[6]



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Caption: Primary degradation pathway of **doripenem** in aqueous solution.

Experimental Protocols

The evaluation of **doripenem** stability is predominantly conducted using stability-indicating high-performance liquid chromatography (HPLC) methods.



Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating the intact **doripenem** from its degradation products.[14]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][17]
- Mobile Phase: An isocratic mobile phase is commonly used. A typical composition is a
 mixture of an aqueous buffer and an organic modifier. For example, a mixture of 0.012 M
 aqueous ammonium acetate (pH adjusted to 6.73) and acetonitrile in a ratio of 85:15 (v/v).
 [14][17]
- Flow Rate: Typically set around 0.5 to 1.0 mL/min.[14][16]
- Detection: UV detection at a wavelength of approximately 295 nm or 300 nm.[9][14][17]
- Temperature: Analyses are usually performed at ambient temperature (e.g., 25°C).[9][15]
- Quantification: The concentration of **doripenem** is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.[14][15]



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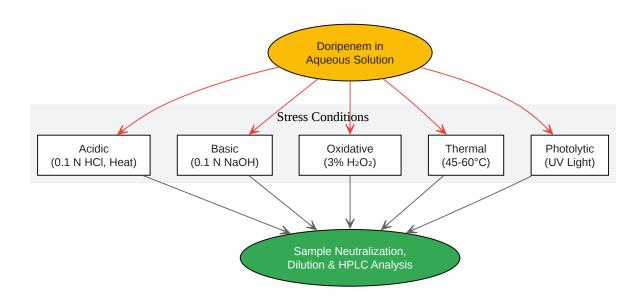
Caption: General experimental workflow for HPLC analysis of **doripenem**.

Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug.



- Acid Hydrolysis: A solution of doripenem is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 50°C for 30 minutes). The solution is then cooled, neutralized, and diluted for HPLC analysis.[14]
- Base Hydrolysis: A solution of **doripenem** is treated with a base (e.g., 0.1 N NaOH) at room temperature for a short period (e.g., 10 minutes). The reaction is then neutralized and the solution is prepared for HPLC analysis.[14]
- Oxidative Degradation: A doripenem solution is exposed to an oxidizing agent, such as 3% or 30% hydrogen peroxide (H₂O₂), at room temperature. Samples are taken at specific time points for analysis.[14][17]
- Thermal Degradation: A solution of **doripenem** is heated (e.g., at 45°C) for an extended period (e.g., 48 hours) to assess the impact of heat on stability.[14] Solid drug powder may also be exposed to dry heat (e.g., 60°C for several days).[18]
- Photodegradation: A doripenem solution is exposed to UV light to evaluate its photosensitivity.[14]



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Caption: Workflow for a typical forced degradation study of **doripenem**.

Conclusion

Doripenem is moderately soluble in water, with its stability in aqueous solutions being a critical consideration for its clinical use. It demonstrates superior stability compared to older carbapenems, particularly in 0.9% sodium chloride injection, making it suitable for extended intravenous infusions.[7][11] Stability is dependent on the diluent, storage temperature, and pH, with degradation primarily occurring via hydrolysis of the β -lactam ring. The provided data and protocols serve as a valuable resource for formulation scientists and clinicians, ensuring the safe and effective handling and administration of **doripenem**.

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- To cite this document: BenchChem. [solubility and stability of doripenem in aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194130#solubility-and-stability-of-doripenem-in-aqueous-solutions]

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